molecular formula C12H7ClN2S B064367 4-Chloro-5-phenylthieno[2,3-d]pyrimidine CAS No. 182198-35-2

4-Chloro-5-phenylthieno[2,3-d]pyrimidine

Cat. No.: B064367
CAS No.: 182198-35-2
M. Wt: 246.72 g/mol
InChI Key: WONOKVSIDWOIGC-UHFFFAOYSA-N
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Description

This compound is an important building block for the synthesis of various pharmaceuticals and agrochemicals.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biochemistry: Investigated for its interactions with biological macromolecules.

    Medicine: Explored for its potential as an antimicrobial, antifungal, anti-inflammatory, and antitumor agent.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Chloro-5-phenylthieno[2,3-d]pyrimidine is not specified in the retrieved data. Pyrimidine derivatives are known to exhibit a range of pharmacological effects, including anti-inflammatory effects . The specific mechanism of action would depend on the biological target of the compound.

Safety and Hazards

4-Chloro-5-phenylthieno[2,3-d]pyrimidine may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-phenylthieno[2,3-d]pyrimidine typically involves the chlorination of 5-phenylthieno[2,3-d]pyrimidine-4(3H)-one. This reaction is carried out using chlorinating agents such as phosphorus oxychloride (POCl3) under reflux conditions. The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and yield. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial production.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-phenylthieno[2,3-d]pyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) under basic conditions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Products: Various substituted thieno[2,3-d]pyrimidines.

    Oxidation Products: Oxidized derivatives with additional functional groups.

    Reduction Products: Reduced derivatives with altered oxidation states.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine
  • 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidine-4-carboxylic acid

Uniqueness

4-Chloro-5-phenylthieno[2,3-d]pyrimidine stands out due to its unique structural features and versatile reactivity Its ability to undergo various chemical reactions and form a wide range of derivatives makes it a valuable compound in synthetic chemistry

Properties

IUPAC Name

4-chloro-5-phenylthieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2S/c13-11-10-9(8-4-2-1-3-5-8)6-16-12(10)15-7-14-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WONOKVSIDWOIGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351765
Record name 4-chloro-5-phenylthieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182198-35-2
Record name 4-chloro-5-phenylthieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-5-phenylthieno[2,3-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

5-Phenyl-3H-thieno[2,3-d]pyrimidin-4-one (294.6 g, 1.29 mol) was added in portions to stirred phosphoryl chloride (1000 ml), then the stirred suspension was warmed gently to reflux temperature, heated under reflux for 4 hours, and allowed to stand at ambient temperature for 18 hours. The resulting dark solution was removed by decantation from a solid residue and concentrated in vacuo to give a gummy solid. The two solids were combined and added to crushed ice (1000 ml). The product was extracted into dichloromethane (3×500 ml), then the combined extracts were washed with water (2×300 ml) and saturated aqueous sodium hydrogen carbonate solution (500 ml) and dried and decolourised (MgSO4+charcoal). The solvent was removed in vacuo to give 4-Chloro-5-phenyl-thieno[2,3-d]pyrimidine as a yellow/orange solid which was used without further purification.
Quantity
294.6 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
1000 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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